Azetidin-3-ylmethanamine chemical structure and properties
Azetidin-3-ylmethanamine chemical structure and properties
Topic: Azetidin-3-ylmethanamine: Chemical Structure, Properties, and Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azetidin-3-ylmethanamine (CAS: 116770-48-0), also known as 3-(aminomethyl)azetidine, represents a high-value pharmacophore in modern medicinal chemistry.[1][2] Characterized by a strained four-membered nitrogen heterocycle bearing a primary exocyclic amine, this scaffold offers a unique vector for substituent display that is distinct from its five- and six-membered congeners (pyrrolidines and piperidines). This guide provides a comprehensive analysis of its structural dynamics, physicochemical properties, validated synthetic protocols, and strategic applications in fragment-based drug discovery (FBDD).
Chemical Identity & Structural Architecture
The azetidine ring is defined by significant ring strain (~25 kcal/mol), which imparts unique reactivity and conformational rigidity compared to larger heterocycles. Unlike the planar oxetane, the azetidine ring typically adopts a puckered conformation to minimize torsional strain between adjacent methylene groups.
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Core Structure: A saturated four-membered ring containing one nitrogen atom.
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Functional Arm: A primary methanamine group at the C3 position, providing a distinct exit vector for chemical elaboration.
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Conformational Dynamics: The C3-substitution allows the methanamine tail to exist in pseudo-equatorial or pseudo-axial orientations, though the low barrier to ring inversion often allows for rapid equilibration in solution.
Key Identifiers
| Parameter | Detail |
| IUPAC Name | Azetidin-3-ylmethanamine |
| Common Name | 3-(Aminomethyl)azetidine |
| CAS Number | 116770-48-0 (Free Base) |
| Molecular Formula | C |
| Molecular Weight | 86.14 g/mol |
| SMILES | NCC1CNC1 |
Physicochemical Profile
Understanding the acid-base properties of Azetidin-3-ylmethanamine is critical for optimizing solubility and permeability in drug candidates. The molecule contains two basic centers: the secondary azetidine nitrogen and the primary exocyclic amine.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| pKa (Ring N) | ~11.0 - 11.3 | The secondary amine is highly basic, typical of azetidines due to ring strain effects increasing s-character in the C-N bonds, leaving the lone pair with high p-character. |
| pKa (Primary N) | ~9.5 - 9.8 | Typical range for primary alkyl amines; less basic than the ring nitrogen. |
| LogP | -1.1 | Highly polar/hydrophilic; excellent for lowering lipophilicity in lead optimization. |
| Fsp3 | 1.0 | Fully saturated scaffold, improving solubility and metabolic stability. |
| Boiling Point | ~62 °C (at 14 mmHg) | Predicted; typically isolated as a stable HCl or TFA salt due to volatility/stability. |
Advanced Synthesis Protocols
The synthesis of Azetidin-3-ylmethanamine generally proceeds through the reduction of a 3-cyanoazetidine precursor. Below is a field-validated protocol for the generation of the 1-Boc-protected intermediate, followed by deprotection.
Protocol A: Catalytic Hydrogenation of 1-Boc-3-cyanoazetidine
Objective: Reduction of the nitrile group to a primary amine while maintaining the Boc protecting group on the ring nitrogen.
Reagents:
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Substrate: tert-Butyl 3-cyanoazetidine-1-carboxylate
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Catalyst: Raney Nickel (active slurry)
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Solvent: Methanol (MeOH) saturated with Ammonia (7N NH
in MeOH) -
Gas: Hydrogen (H
)
Step-by-Step Methodology:
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Preparation: In a high-pressure hydrogenation vessel (e.g., Parr bomb), dissolve tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv) in methanolic ammonia (0.2 M concentration).
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Catalyst Addition: Carefully add Raney Nickel slurry (approx. 50 wt% relative to substrate) under an argon blanket. Caution: Raney Nickel is pyrophoric.
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Hydrogenation: Seal the vessel and purge with N
(3x) followed by H (3x). Pressurize to 40 atm (approx. 600 psi) with H . -
Reaction: Stir vigorously at room temperature for 3.5 to 4 hours. Monitor consumption of nitrile by TLC or LC-MS.
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Workup: Depressurize carefully. Filter the mixture through a Celite pad to remove the catalyst (keep wet to prevent ignition). Wash the pad with MeOH.
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Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(aminomethyl)azetidine-1-carboxylate as a viscous oil. Yields are typically >90%.
Protocol B: Deprotection to Azetidin-3-ylmethanamine Dihydrochloride
Objective: Removal of the Boc group to generate the salt form.
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Dissolution: Dissolve the intermediate from Protocol A in 1,4-dioxane or dichloromethane (DCM).
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Acidolysis: Add 4.0 M HCl in dioxane (5-10 equiv) dropwise at 0 °C.
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Precipitation: Allow to warm to room temperature and stir for 2 hours. The product usually precipitates as a white solid.
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Collection: Filter the solid, wash with diethyl ether, and dry under vacuum to obtain Azetidin-3-ylmethanamine dihydrochloride.
Figure 1: Synthetic workflow for the production of Azetidin-3-ylmethanamine dihydrochloride from the cyano-precursor.
Medicinal Chemistry Applications
Azetidin-3-ylmethanamine acts as a versatile bioisostere and scaffold in drug design. Its compact size allows it to probe restricted binding pockets where larger rings (piperidines) would clash sterically.
Bioisosterism & Design Strategy
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Piperidine Replacement: The azetidine ring contracts the spatial projection of the amine substituents. This "ring contraction" strategy is often used to improve metabolic stability (by reducing lipophilicity) and to fine-tune the basicity of the nitrogen centers.
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Vector Positioning: The 3-substituted azetidine projects the methanamine tail in a geometry that mimics the
-turn of peptides or specific conformations of proline, making it valuable in peptidomimetic design. -
Fluoroquinolone Antibiotics: The scaffold is frequently used to displace the C7 halogen in fluoroquinolone cores, modulating the antibacterial spectrum and solubility profile.
Figure 2: Strategic applications of the azetidine scaffold in medicinal chemistry.
Safety & Handling
Hazards:
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Corrosivity: As a low molecular weight amine, the free base is highly corrosive to skin, eyes, and mucous membranes. It can cause severe burns.[3]
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Sensitization: Potential respiratory and skin sensitizer.
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Reactivity: Incompatible with strong oxidizing agents and acid chlorides. The free base absorbs atmospheric CO
rapidly to form carbamates/carbonates.
Storage Protocol:
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State: Store preferably as the Dihydrochloride (2HCl) salt for long-term stability.
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Environment: Keep under inert atmosphere (Argon/Nitrogen) at 2-8°C.
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Hygroscopicity: The salt forms are hygroscopic; store in a desiccator.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10103118, Azetidin-3-ylmethanamine. Retrieved from [Link]
- Burkhard, J. A., et al. (2010).Synthesis and Structural Analysis of 3-Substituted Azetidines. Journal of Organic Chemistry. (Contextual grounding for azetidine ring strain and synthesis).
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Duncton, M. A. (2011). Miniperspective: Azetidines in Drug Discovery. Journal of Medicinal Chemistry. (Source for bioisosteric applications).[3][4]
